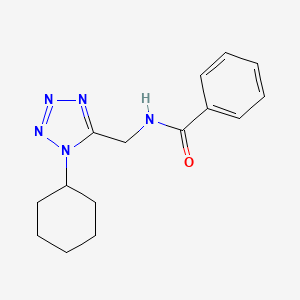
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that features a tetrazole ring, a benzamide group, and a cyclohexyl substituent. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry, agriculture, and material sciences .
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives have been found to bind therapeutically relevant proteins, acting as antagonists, inhibitors, or activators .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in their active pockets , which could influence the biological activity of the compound.
Biochemical Pathways
Tetrazole derivatives have been found to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Tetrazole derivatives are known for their enhanced proteolytic stability and increased cellular permeability relative to α-peptides , which could potentially influence the bioavailability of the compound.
Result of Action
Certain tetrazole derivatives have shown significant cytotoxic effects and potent antibacterial activity , suggesting that similar effects might be expected from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide.
Action Environment
It’s known that the stability and reactivity of tetrazole derivatives can be influenced by factors such as temperature and the presence of metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the cycloaddition of a nitrile with an azide to form the tetrazole ring. This reaction can be catalyzed by zinc salts in water, providing a green chemistry approach . The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI or HATU in the presence of a base such as DIPEA .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often involve the use of continuous flow reactors to ensure safety and efficiency. These reactors allow for precise control over reaction conditions, minimizing the risk associated with handling azides and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the benzamide group can yield the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, forming new C-N or C-C bonds.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include tetrazole N-oxides, amines, and various substituted tetrazole derivatives .
Scientific Research Applications
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-((4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamine: Similar structure but with a chlorophenyl and methoxyethanamine group.
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-((difluoromethyl)sulfonyl)benzamide: Contains a difluoromethyl sulfonyl group instead of a benzamide group.
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide: Features a butyramide group instead of a benzamide group.
Uniqueness
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a benzamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material sciences .
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URILSDWHRCMXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2919765.png)
![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
![1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2919767.png)
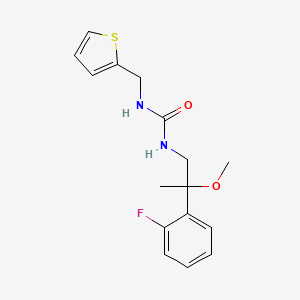
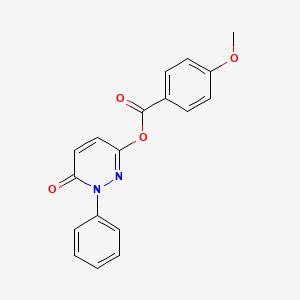
![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)

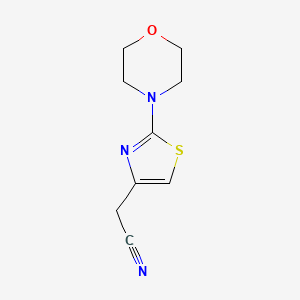
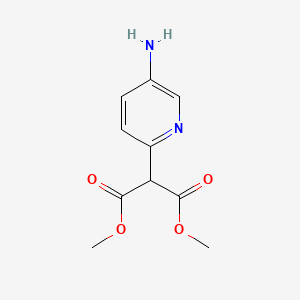
![N-butyl-2-(2-(4-methoxybenzyl)-1H-benzo[d]imidazol-1-yl)-N-methylacetamide](/img/structure/B2919781.png)
![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)
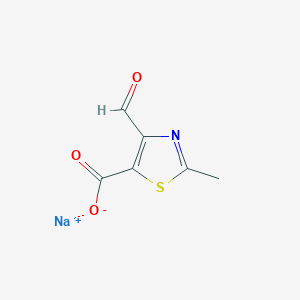
![N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide](/img/structure/B2919785.png)
![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)
